molecular formula C10H19NO2 B14609429 2-(1-Ethoxyethoxy)hexanenitrile CAS No. 60427-76-1

2-(1-Ethoxyethoxy)hexanenitrile

Cat. No.: B14609429
CAS No.: 60427-76-1
M. Wt: 185.26 g/mol
InChI Key: LWYGHYIYFNFINN-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)hexanenitrile is an organic compound that belongs to the nitrile family Nitriles are characterized by the presence of a cyano group (-CN) attached to an alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Substitution: One common method for synthesizing nitriles is through the nucleophilic substitution of alkyl halides with cyanide ions.

    Dehydration of Amides: Primary amides can be dehydrated to form nitriles.

Industrial Production Methods

Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Dilute acids (e.g., HCl) or bases (e.g., NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H).

    Nucleophilic Addition: Grignard reagents (e.g., RMgX).

Major Products

    Hydrolysis: Carboxylic acids and ammonium salts.

    Reduction: Primary amines.

    Nucleophilic Addition: Ketones.

Scientific Research Applications

2-(1-Ethoxyethoxy)hexanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)hexanenitrile involves its interaction with various molecular targets. For example, in reduction reactions, the cyano group is reduced to a primary amine through the transfer of hydride ions from the reducing agent. In hydrolysis reactions, the cyano group is converted to a carboxylic acid through the addition of water and subsequent protonation .

Comparison with Similar Compounds

Similar Compounds

    Hexanenitrile: Similar structure but lacks the ethoxyethoxy group.

    2-Ethoxyhexanenitrile: Similar but with only one ethoxy group.

    2-(1-Methoxyethoxy)hexanenitrile: Similar but with a methoxyethoxy group instead of ethoxyethoxy.

Uniqueness

2-(1-Ethoxyethoxy)hexanenitrile is unique due to the presence of the ethoxyethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

60427-76-1

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-ethoxyethoxy)hexanenitrile

InChI

InChI=1S/C10H19NO2/c1-4-6-7-10(8-11)13-9(3)12-5-2/h9-10H,4-7H2,1-3H3

InChI Key

LWYGHYIYFNFINN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#N)OC(C)OCC

Origin of Product

United States

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